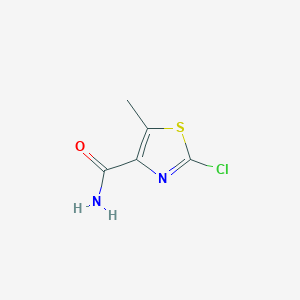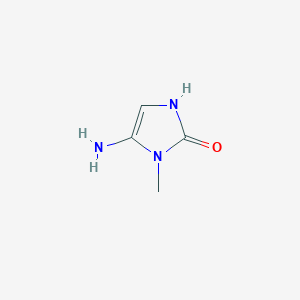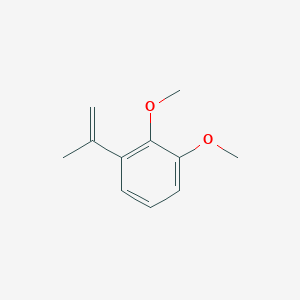
4-fluoro-1H-pyrrol-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-1H-pyrrol-3-ol is a fluorinated derivative of pyrrole, a five-membered heterocyclic compound containing nitrogen Pyrroles are known for their presence in many biologically active molecules and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-1H-pyrrol-3-ol can be achieved through several methods. One common approach involves the direct fluorination of pyrrole derivatives. For instance, electrophilic fluorination using reagents like xenon difluoride can introduce the fluorine atom at the desired position . Another method involves the use of fluorinated building blocks in cyclization reactions to form the pyrrole ring with the fluorine atom already in place .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. These methods often employ continuous flow reactors and optimized reaction conditions to achieve efficient production. The choice of reagents and catalysts is crucial to minimize by-products and ensure the desired regioselectivity .
Análisis De Reacciones Químicas
Types of Reactions: 4-Fluoro-1H-pyrrol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole oxides, while substitution reactions can produce a wide range of functionalized pyrrole derivatives .
Aplicaciones Científicas De Investigación
4-Fluoro-1H-pyrrol-3-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex fluorinated heterocycles and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists due to its unique structural properties.
Industry: The compound finds applications in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 4-fluoro-1H-pyrrol-3-ol involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity. The exact pathways and targets depend on the specific application, but common mechanisms include inhibition of enzyme activity and modulation of receptor signaling .
Comparación Con Compuestos Similares
2-Fluoropyrrole: Another fluorinated pyrrole with the fluorine atom at the 2-position.
3-Fluoropyrrole: Fluorine is positioned at the 3-position, altering its reactivity and biological properties.
4-Chloro-1H-pyrrol-3-ol: A chlorinated analogue with similar structural features but different chemical behavior.
Uniqueness: 4-Fluoro-1H-pyrrol-3-ol is unique due to the specific positioning of the fluorine atom, which can significantly influence its electronic properties and reactivity. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials .
Propiedades
Fórmula molecular |
C4H4FNO |
|---|---|
Peso molecular |
101.08 g/mol |
Nombre IUPAC |
4-fluoro-1H-pyrrol-3-ol |
InChI |
InChI=1S/C4H4FNO/c5-3-1-6-2-4(3)7/h1-2,6-7H |
Clave InChI |
PHCPXYIMKUZOPT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CN1)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1H-pyrazolo[3,4-c]pyridin-5-yl)methanamine](/img/structure/B11925103.png)

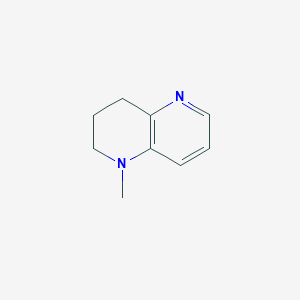
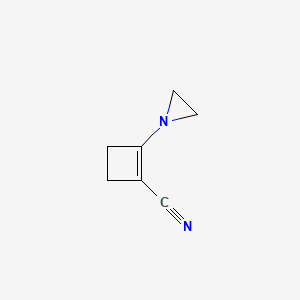

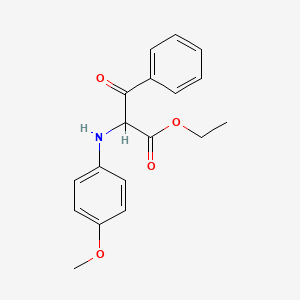

![2-Azaspiro[3.3]heptan-6-amine](/img/structure/B11925141.png)

![2-Azabicyclo[1.1.1]pentane](/img/structure/B11925148.png)
